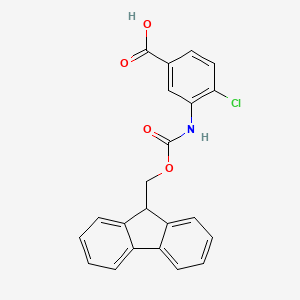

Fmoc-3-amino-4-chlorobenzoic acid

Description

BenchChem offers high-quality Fmoc-3-amino-4-chlorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-3-amino-4-chlorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO4/c23-19-10-9-13(21(25)26)11-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPYMVNYANTVJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=CC(=C4)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592155 | |

| Record name | 4-Chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332121-92-3 | |

| Record name | 4-Chloro-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of Fmoc-3-amino-4-chlorobenzoic Acid: A Comprehensive Technical Guide

An In-depth Technical Guide

Section 1: Introduction

Fmoc-3-amino-4-chlorobenzoic acid is a specialized chemical building block primarily utilized in the field of peptide chemistry and drug discovery. It belongs to the class of non-canonical amino acids (NCAAs), which are incorporated into peptide chains to introduce novel structural and functional properties. The molecule consists of two key components: the 3-amino-4-chlorobenzoic acid core and the N-terminal Fluorenylmethoxycarbonyl (Fmoc) protecting group.

The chlorinated aromatic core provides a rigid scaffold and introduces a halogen atom, a feature often exploited in medicinal chemistry to modulate pharmacokinetic properties, enhance binding affinity through halogen bonding, or serve as a spectroscopic probe. The Fmoc group is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[1][][3] Its principal advantage lies in its stability under acidic conditions and its facile removal (deprotection) under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[1][4] This orthogonality allows for the selective deprotection of the N-terminus without cleaving the growing peptide from its solid support or removing acid-labile side-chain protecting groups.[5][6]

Understanding the precise physicochemical properties of Fmoc-3-amino-4-chlorobenzoic acid is paramount for its effective storage, handling, and application in synthesis. This guide provides a detailed analysis of its structural, physical, and spectroscopic characteristics, supported by established experimental protocols for their validation.

Section 2: Core Chemical and Physical Properties

The properties of the final Fmoc-protected molecule are best understood by first considering the foundational core, 3-amino-4-chlorobenzoic acid, and then evaluating the significant impact of the large, lipophilic Fmoc group.

| Property | 3-Amino-4-chlorobenzoic Acid (Core) | Fmoc-3-amino-4-chlorobenzoic Acid (Fmoc-Derivative) |

| CAS Number | 2840-28-0[7][8] | 332121-92-3[9] |

| Molecular Formula | C₇H₆ClNO₂[7][8] | C₂₂H₁₆ClNO₄ |

| Molecular Weight | 171.58 g/mol [7][8] | 393.82 g/mol |

| Appearance | White to off-white or faint brown powder[10] | Expected to be a white to off-white solid[9] |

Melting Point

The melting point is a critical indicator of purity. The core molecule, 3-amino-4-chlorobenzoic acid, has a well-defined melting point reported to be in the range of 214-216 °C.[10][11] The addition of the large, rigid Fmoc group significantly increases the molecular weight and alters the crystal lattice energy. Consequently, the melting point of Fmoc-3-amino-4-chlorobenzoic acid is expected to be substantially different and must be determined experimentally.

Solubility Profile

Solubility is a key parameter for reaction setup, purification, and storage. The properties of the core and the Fmoc-derivative are markedly different.

| Solvent | Solubility of 3-Amino-4-chlorobenzoic Acid | Predicted Solubility of Fmoc-3-amino-4-chlorobenzoic Acid | Rationale for Prediction |

| Water | Low (LogS = -2.33)[12] | Very Low / Insoluble | The large, hydrophobic fluorenyl moiety of the Fmoc group drastically reduces aqueous solubility. |

| Methanol | Slightly Soluble[11] | Moderately Soluble | The molecule retains some polarity from the carboxylic acid but the Fmoc group enhances affinity for organic solvents. |

| DMSO | Slightly Soluble[11] | Highly Soluble | Dimethyl sulfoxide is an excellent polar aprotic solvent capable of dissolving a wide range of organic molecules. |

| DMF | Soluble | Highly Soluble | N,N-Dimethylformamide is the solvent of choice for Fmoc-based SPPS and is known to readily dissolve Fmoc-amino acids.[13] |

| DCM | Sparingly Soluble | Moderately Soluble | Dichloromethane is a less polar solvent where solubility is enhanced by the Fmoc group. |

Acidity (pKa)

The pKa values dictate the charge state of the molecule at a given pH. For 3-amino-4-chlorobenzoic acid, two pKa values are relevant:

Upon attachment of the Fmoc group, the amino group is converted into a carbamate linkage. This fundamentally changes its nature; it is no longer a basic site. The pKa of the carboxylic acid is not expected to change dramatically but may be slightly influenced by the altered electronic environment. It will remain the primary acidic site on the molecule.

Section 3: Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. As experimental spectra for Fmoc-3-amino-4-chlorobenzoic acid are not widely published, the following sections provide an expert interpretation based on the known characteristics of its constituent parts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution.

-

¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key predicted signals include:

-

Aromatic Region (Benzoic Acid): Three distinct protons on the trisubstituted benzene ring, likely appearing between δ 6.5-8.0 ppm with characteristic splitting patterns (e.g., doublet, doublet of doublets).[14]

-

Fmoc Group (Fluorenyl): A complex multiplet pattern between δ 7.2-7.9 ppm corresponding to the eight aromatic protons of the fluorenyl system.

-

Fmoc Group (CH and CH₂): A triplet around δ 4.5 ppm (CH₂) and a triplet around δ 4.2 ppm (CH) are characteristic of the methylene and methine protons of the 9-fluorenylmethoxy group.

-

Carboxylic Acid (COOH): A very broad singlet, typically far downfield (>10 ppm), which may be subject to exchange with residual water in the solvent.

-

Amine (NH): A singlet or doublet (depending on coupling to the Fmoc-CH) associated with the carbamate proton.

-

-

¹³C NMR: The carbon spectrum will show a distinct signal for each unique carbon atom.

-

Carbonyl Carbons: Two signals in the downfield region (δ 155-170 ppm): one for the carboxylic acid carbonyl and one for the carbamate carbonyl of the Fmoc group.[14]

-

Aromatic Carbons: A set of signals between δ 110-150 ppm corresponding to the six carbons of the chlorobenzoic acid ring and the twelve aromatic carbons of the fluorenyl group.[14]

-

Fmoc Group (Aliphatic): Signals corresponding to the CH and CH₂ carbons of the fluorenylmethoxy linker, typically around δ 67 ppm and δ 47 ppm, respectively.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is a superposition of the vibrations from the core and the Fmoc group.

-

O-H Stretch: A broad absorption band from ~2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond.

-

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹ from the carbamate N-H.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the Fmoc group will be just below 3000 cm⁻¹.

-

C=O Stretches: This region is critical. Two strong, sharp absorption bands are expected: one for the carboxylic acid carbonyl (~1700-1725 cm⁻¹) and another for the carbamate carbonyl (~1690-1710 cm⁻¹). These may overlap.

-

Aromatic C=C Bends: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A moderate to strong band in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information from fragmentation patterns.

-

Molecular Ion Peak: In an ESI-MS experiment, the primary ion observed would be [M-H]⁻ at m/z 392.8 or [M+H]⁺ at m/z 394.8.

-

Isotopic Pattern: A key diagnostic feature will be the presence of a chlorine isotope pattern. The molecular ion will appear as a pair of peaks separated by ~2 m/z units, with a relative intensity ratio of approximately 3:1 ([M]⁺ to [M+2]⁺), which is characteristic for a molecule containing one chlorine atom.[14]

-

Key Fragmentation: Common fragmentation pathways would include the neutral loss of the fluorenylmethyl group or the entire Fmoc group, as well as the loss of CO₂ from the carboxylic acid.

Section 4: Experimental Protocols for Characterization

To ensure trustworthiness and reproducibility, the following standard operating procedures should be employed to experimentally verify the physicochemical properties of a supplied batch of Fmoc-3-amino-4-chlorobenzoic acid.

Protocol: Determination of Melting Point

Objective: To determine the melting point range of the solid material as an indicator of purity.

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours.

-

Loading: Finely crush a small amount of the solid and pack it into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

-

Measurement: Heat the sample rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A pure compound should have a sharp melting range of 1-2 °C.

Protocol: Acquisition of NMR Spectra (¹H and ¹³C)

Objective: To confirm the chemical structure and assess purity.

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic due to its ability to dissolve both polar and non-polar moieties and its high boiling point, which prevents evaporation.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

Integrate all signals to verify the proton ratios against the expected structure.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A longer acquisition time with a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peaks of DMSO-d₆ (δ ~39.52 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data for both spectra.

Protocol: Acquisition of FT-IR Spectrum (KBr Pellet)

Objective: To identify the key functional groups within the molecule.

-

Sample Preparation: Grind 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogenous powder is formed.

-

Pellet Formation: Transfer the powder to a pellet-pressing die and apply 8-10 tons of pressure with a hydraulic press to form a translucent KBr pellet. The transparency is crucial for minimizing light scattering.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

First, acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

Section 5: Synthesis and Application Context

Synthetic Strategy

The most direct and common method for preparing Fmoc-3-amino-4-chlorobenzoic acid is through the N-acylation of the parent amino acid. This involves reacting 3-amino-4-chlorobenzoic acid with an activated Fmoc source, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[5]

Caption: The mechanism of Fmoc deprotection using piperidine in SPPS.

The deprotection mechanism proceeds via three key stages:

-

Proton Abstraction: A base, typically piperidine, removes the acidic proton from the C9 position of the fluorene ring. [4]This step is favorable because the resulting carbanion is stabilized by the aromaticity of the fluorenyl system. [5]2. β-Elimination: The unstable carbanion rapidly undergoes an elimination reaction, breaking the C-O bond and releasing the free amine of the peptide, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate. [1]3. Trapping: The excess piperidine in the reaction mixture acts as a scavenger, reacting with the electrophilic DBF to form a stable, inert adduct that is easily washed away from the resin-bound peptide. [1][4]

Section 6: Conclusion

Fmoc-3-amino-4-chlorobenzoic acid is a valuable synthetic intermediate whose utility is defined by its unique combination of a halogenated aromatic core and the strategically important Fmoc protecting group. Its physicochemical properties, particularly its solubility in organic solvents like DMF and its characteristic spectroscopic signatures, are critical for its successful application in peptide synthesis. While many properties can be predicted from its constituent parts, this guide emphasizes the necessity of empirical verification through the standardized protocols provided. A thorough understanding of these characteristics enables researchers and drug development professionals to confidently incorporate this building block into complex molecular designs, paving the way for novel peptide-based therapeutics and research tools.

References

[1]AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS. Available from:

[5]Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available from:

[4]Molecules. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Available from:

[15]Oreate AI. (2026, January 5). Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. Available from:

[16]Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism. YouTube. Available from:

Sigma-Aldrich. (n.d.). 3-Amino-4-chlorobenzoic acid ≥98.0% (T). Available from:

[17]Cheméo. (n.d.). Chemical Properties of 3-Amino-4-chlorobenzoic acid (CAS 2840-28-0). Available from:

[12]EPA. (2025, October 15). 3-Amino-4-chlorobenzoic acid Properties. CompTox Chemicals Dashboard. Available from:

[18]ChemicalBook. (n.d.). 3-Amino-4-chlorobenzoic acid(2840-28-0)IR1. Available from:

[19]ChemicalBook. (n.d.). 3-Amino-4-chlorobenzoic acid(2840-28-0) 1H NMR spectrum. Available from:

[7]NIST. (n.d.). 3-Amino-4-chlorobenzoic acid. NIST Chemistry WebBook. Available from:

[]AstaTech. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Available from:

[14]BenchChem. (n.d.). 3-Amino-4-chlorobenzoic acid | 2840-28-0. Available from:

[20]ACS Omega. (2023, November 7). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Available from:

[3]AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from:

[21]ACS Figshare. (2023, October 24). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Available from:

[8]NIST. (n.d.). 3-Amino-4-chlorobenzoic acid. NIST Chemistry WebBook. Available from:

[6]ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. Available from:

[10]Loba Chemie. (2022, April 1). Product Specification: ACBA (3-Amino-4-Chloro Benzoic Acid). Available from:

[13]ResearchGate. (2024, April). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Available from:

[9]LookChem. (n.d.). Fmoc-3-amino-4-chlorobenzoic acid CAS NO.332121-92-3. Available from:

[11]ChemicalBook. (n.d.). 3-Amino-4-chlorobenzoic acid. Available from:

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. peptide.com [peptide.com]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. chempep.com [chempep.com]

- 7. 3-Amino-4-chlorobenzoic acid [webbook.nist.gov]

- 8. 3-Amino-4-chlorobenzoic acid [webbook.nist.gov]

- 9. Fmoc-3-amino-4-chlorobenzoic acid, CasNo.332121-92-3 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 10. rksynthesis.com [rksynthesis.com]

- 11. 3-Amino-4-chlorobenzoic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. CompTox Chemicals Dashboard [comptox.epa.gov]

- 13. researchgate.net [researchgate.net]

- 14. 3-Amino-4-chlorobenzoic acid | 2840-28-0 | Benchchem [benchchem.com]

- 15. Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis - Oreate AI Blog [oreateai.com]

- 16. m.youtube.com [m.youtube.com]

- 17. 3-Amino-4-chlorobenzoic acid (CAS 2840-28-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 18. 3-Amino-4-chlorobenzoic acid(2840-28-0) IR Spectrum [m.chemicalbook.com]

- 19. 3-Amino-4-chlorobenzoic acid(2840-28-0) 1H NMR [m.chemicalbook.com]

- 20. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 21. acs.figshare.com [acs.figshare.com]

Technical Guide: Solubility Profile & Handling of Fmoc-3-Amino-4-Chlorobenzoic Acid

[1]

Executive Summary

Fmoc-3-amino-4-chlorobenzoic acid (Fmoc-3-Abz(4-Cl)-OH) is a specialized aromatic amino acid scaffold used primarily in peptidomimetics and fragment-based drug discovery.[1][2] Unlike standard aliphatic Fmoc-amino acids, its solubility is governed by the rigid aromatic core, the electron-withdrawing chlorine substituent, and the hydrophobic Fmoc protecting group.[1]

This guide provides a definitive solubility matrix, empirical determination protocols, and handling strategies to prevent aggregation during Solid-Phase Peptide Synthesis (SPPS).[1]

Part 1: Molecular Architecture & Solubility Prediction[1]

To predict solubility behavior where empirical datasheets are absent, we analyze the three functional domains of the molecule:

-

The Fmoc Moiety (Fluorenylmethyloxycarbonyl): A large, lipophilic tricyclic aromatic group.[1] It drastically reduces water solubility and drives solubility in polar aprotic solvents (DMF, NMP).[1]

-

The Benzoic Acid Core: Provides a carboxylic acid (-COOH) capable of hydrogen bonding.[1] This often leads to dimerization in non-polar solvents, requiring polar solvents to disrupt intermolecular H-bonds for high-concentration stock solutions.[1]

-

The 4-Chloro Substituent: A lipophilic, electron-withdrawing group.[1] Compared to the non-chlorinated analog, this atom increases solubility in chlorinated solvents (DCM) and decreases solubility in alcohols.[1]

Solubility Decision Tree

The following diagram illustrates the logical selection of solvents based on the intended application (Coupling vs. Purification).

Figure 1: Solvent selection logic based on experimental context.[1] DMF/NMP remain the gold standards for reaction chemistry.[1]

Part 2: Solvent Compatibility Matrix[1]

The following data synthesizes general Fmoc-aromatic acid behaviors with the specific lipophilicity of the chlorobenzoic scaffold.

| Solvent Class | Solvent | Solubility Rating | Max Conc. (Est.)[1][3] | Application Notes |

| Polar Aprotic | DMF (Dimethylformamide) | Excellent | > 0.5 M | Standard solvent for SPPS coupling.[1] |

| NMP (N-Methyl-2-pyrrolidone) | Excellent | > 0.5 M | Preferred over DMF for minimizing aggregation in difficult sequences.[1] | |

| DMSO (Dimethyl sulfoxide) | High | > 0.4 M | Use for NMR analysis or dissolving stubborn aggregates.[1] Difficult to remove. | |

| Chlorinated | DCM (Dichloromethane) | Moderate | ~ 0.1 - 0.2 M | Good for swelling resins (Trityl/2-CTC).[1] May require small % DMF to fully dissolve the acid form.[1] |

| Alcohols | Methanol / Ethanol | Moderate | < 0.1 M | Avoid in Coupling: Risk of slow methyl ester formation.[1] Useful for precipitation/crystallization.[1] |

| Ethers | THF (Tetrahydrofuran) | Good | ~ 0.2 M | Alternative if DMF is contraindicated.[1] Ensure THF is peroxide-free. |

| Aqueous | Water | Insoluble | < 0.001 mg/mL | Fmoc group prevents water solubility.[1] Requires organic co-solvent (e.g., 50% ACN) for HPLC.[1] |

| Basic | Piperidine / DMF | Soluble | N/A | WARNING: Bases cleave the Fmoc group.[1] Only use for deprotection steps. |

Critical Note: The "4-Chloro" group increases the molecule's lipophilicity.[1] Consequently, this derivative is more soluble in DCM than its non-chlorinated parent, but less soluble in methanol.[1]

Part 3: Empirical Solubility Determination Protocol

Since batch-to-batch physical forms (amorphous vs. crystalline) affect dissolution rates, you must validate solubility before committing to a large-scale synthesis.[1]

Protocol: Gravimetric Saturation Test

Objective: Determine the maximum solubility in a specific solvent (e.g., DMF) at 25°C.[1]

Materials:

-

Fmoc-3-amino-4-chlorobenzoic acid (dry powder)[1]

-

Solvent (HPLC Grade DMF or NMP)[1]

-

1.5 mL Microcentrifuge tubes

-

Sonicator bath[1]

Workflow:

-

Preparation: Weigh 50 mg of Fmoc-3-amino-4-chlorobenzoic acid into a tared 1.5 mL tube.

-

Incremental Addition: Add solvent in 100 µL increments.

-

Agitation: Vortex for 30 seconds, then sonicate for 1 minute after each addition.

-

Visual Inspection: Hold against a black background.[1]

-

Calculation:

[1]

Workflow Diagram

Figure 2: Step-by-step workflow for determining the saturation point of the Fmoc-derivative.

Part 4: Implications for SPPS & Purification[1]

Coupling Efficiency

The 4-chloro substituent is electron-withdrawing, which reduces the nucleophilicity of the aromatic ring but also affects the acidity of the carboxylic acid.[1]

-

Activation: Standard activation (DIC/Oxyma or HATU/DIPEA) in DMF is recommended.[1]

-

Concentration: Aim for 0.2 M during coupling. If the solubility limit is reached, dilute to 0.1 M rather than risking precipitation in the lines of an automated synthesizer.[1]

Prevention of Aggregation

Aromatic amino acids are prone to

-

Risk: If the solution turns slightly "gel-like" in DMF, it indicates aggregation.[1]

-

Solution: Add 0.1 M LiCl (Lithium Chloride) to the DMF solvent.[1] This chaotropic salt disrupts hydrogen bonding networks and improves solubility without affecting Fmoc stability [1].[1]

Purification (HPLC)[1]

-

Mobile Phase: The molecule is hydrophobic.[1][6] It will elute late on a C18 column.[1]

-

Gradient: Start higher than standard (e.g., 10% B instead of 5% B) to prevent precipitation at the head of the column.

-

Wavelength: The Fmoc group absorbs strongly at 254 nm and 301 nm .[1] The chlorobenzoic core will also have absorbance in the UV range; ensure your detector is not saturating.[1]

Part 5: Stability & Storage[1]

-

Hydrolysis: The Fmoc group is stable in acid but labile in base.[1] Avoid storing stock solutions in DMF for >48 hours, as trace amines (dimethylamine) in low-quality DMF can cause slow Fmoc removal [2].[1]

-

Photostability: Chlorinated aromatics can be sensitive to UV light.[1] Store the solid and solutions in amber vials or wrapped in foil.

References

-

Seebach, D., et al. (1996).[1] Pseudo-prolines: Removal of the solubility limitations in solid-phase peptide synthesis.[1]Tetrahedron Letters , 37(7), 1133-1136.[1] [1]

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][4][5][6][7][8][9]Chemical Reviews , 109(6), 2455–2504.[1] [1]

-

PubChem Compound Summary. (n.d.). 3-Amino-4-chlorobenzoic acid (Precursor Data).[1]National Center for Biotechnology Information. [1]

-

Albericio, F. (2000).[1] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1] (General reference for Fmoc-solubility protocols).

Sources

- 1. 3-Amino-4-chlorobenzoic acid [webbook.nist.gov]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. 3-Amino-4-chlorobenzoic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-Amino-4-chlorobenzoic acid | 2840-28-0 | Benchchem [benchchem.com]

Strategic Sourcing and Utilization of Fmoc-3-Amino-4-Chlorobenzoic Acid in Peptidomimetic Design

Topic: Strategic Sourcing and Utilization of Fmoc-3-Amino-4-Chlorobenzoic Acid Content Type: Technical Guide / Whitepaper Audience: Senior Medicinal Chemists, Peptide Scientists, and CMC Leads.[1]

Executive Summary: The "Ortho-Chloro" Challenge

Fmoc-3-amino-4-chlorobenzoic acid is a specialized aromatic building block used to introduce conformational constraints and halogen-bonding capabilities into peptide backbones.[1] Unlike standard aliphatic amino acids, this molecule presents a dual challenge:

-

Sourcing Scarcity: While the precursor (3-amino-4-chlorobenzoic acid) is a commodity chemical, the Fmoc-protected derivative is frequently out-of-stock or available only via custom synthesis, creating supply chain risks.[1]

-

Synthetic Deactivation: The chlorine atom at position 4 exerts a strong inductive electron-withdrawing effect (-I) and steric hindrance on the adjacent amine at position 3.[1] This renders the amino group significantly less nucleophilic than standard anilines, complicating both the initial Fmoc-protection and subsequent peptide chain elongation.[1]

This guide provides a self-validating workflow to secure this material (Buy vs. Make) and a field-proven protocol to overcome its reactivity deficits during Solid Phase Peptide Synthesis (SPPS).

Commercial Landscape & Sourcing Strategy

The "Make vs. Buy" Decision Matrix

The commercial availability of Fmoc-3-amino-4-chlorobenzoic acid (CAS: 332121-92-3) is volatile.[1] Major Western catalog houses (Sigma-Aldrich, Merck, CEM) typically stock the free acid precursor, leaving the Fmoc-derivative to boutique synthesis houses or Asian aggregators.[1]

Recommendation: Adopt a "Hybrid Sourcing Model." Purchase the stable precursor (CAS 2840-28-0) in bulk for in-house protection while maintaining a small stock of commercial Fmoc-derivative for rapid prototyping.[1]

Validated Suppliers[1][2]

| Compound | CAS No.[2][3][4][5][6][7][8] | Primary Suppliers (Verified) | Purity Spec | Risk Profile |

| Fmoc-3-amino-4-chlorobenzoic acid | 332121-92-3 | Chemfish, LookChem, Watson Int. | >95% (HPLC) | High: Long lead times; batch variability. |

| 3-Amino-4-chlorobenzoic acid (Precursor) | 2840-28-0 | Sigma-Aldrich, Enamine, Combi-Blocks, TCI | >98% (Titration) | Low: Commodity chemical; high stability.[1][9] |

Decision Workflow Visualization

Caption: Strategic sourcing workflow prioritizing supply chain stability. Green paths indicate low-friction sourcing; Blue paths indicate the recommended synthesis backup.[1]

Technical Protocol: In-House Synthesis (The "Make" Pathway)[1]

If commercial stock is unavailable, you must synthesize the Fmoc-derivative. Standard Schotten-Baumann conditions (Fmoc-OSu/Na₂CO₃) often fail due to the low nucleophilicity of the 3-amino-4-chloroaniline moiety.[1]

Mechanism: The chlorine at C4 sterically crowds the C3-amine and pulls electron density away, making the amine a poor nucleophile.[1] We must use a more reactive electrophile (Fmoc-Cl) and an organic base system.[1]

Protocol: Fmoc-Protection of Hindered Anilines

Reference Standard: Adapted from Greene's Protective Groups and optimized for halo-anilines.[1]

Materials:

-

3-Amino-4-chlorobenzoic acid (1.0 eq)[1]

-

9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) (1.1 eq)[1]

-

Pyridine (anhydrous)[1]

Step-by-Step Methodology:

-

Dissolution: Suspend 3-amino-4-chlorobenzoic acid (10 mmol) in anhydrous DCM (50 mL). Add Pyridine (25 mmol, 2.5 eq). The mixture should become homogeneous.

-

Why: Pyridine acts as both solvent and acid scavenger, preventing the HCl byproduct from protonating the unreacted aniline.

-

-

Activation: Cool the solution to 0°C.

-

Addition: Add Fmoc-Cl (11 mmol) dropwise as a solution in DCM over 30 minutes.

-

Critical Control: Slow addition prevents the formation of the "Di-Fmoc" side product (protection of both the amine and the carboxylic acid mixed anhydride).[1]

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC or LCMS.

-

Workup:

-

Purification: Recrystallize from EtOH/Hexane.

-

Target Specs: Yield >80%; Purity >98%.

-

Utilization in Solid Phase Peptide Synthesis (SPPS)[1][11][12]

Incorporating this residue into a peptide chain requires distinct protocols for loading (coupling the acid) and elongation (coupling to the amine).[1][11]

Step 1: Coupling to the Resin (The Easy Part)

The carboxylic acid of Fmoc-3-amino-4-chlorobenzoic acid is relatively unhindered.[1] Standard activation works, but "pre-activation" is risky due to potential self-reaction.[1]

-

Activator: HATU or HBTU (0.95 eq relative to Acid).[1]

-

Base: DIEA (2.0 eq).

-

Time: 1–2 hours.

-

Monitoring: Kaiser Test (Standard).[1]

Step 2: Elongation (The Bottleneck)

Once the Fmoc group is removed, the revealed amine is a deactivated aniline .[1]

-

Problem: The 4-chloro substituent reduces the nucleophilicity of the 3-amine. Standard HBTU/DIEA coupling of the next amino acid will likely result in <20% conversion, leading to deletion sequences.

-

Solution: You must switch to high-reactivity acylating agents.[1]

Validated Protocol for Difficult Aniline Coupling

-

Fmoc Removal: 20% Piperidine in DMF (2 x 10 min). Wash thoroughly (5x DMF).[1][10][11]

-

Note: The deprotected aniline is stable; no special handling needed.

-

-

Activation (Choose Option A or B):

-

Option A (Preferred): Acid Chloride Method [1]

-

Option B (Alternative): HATU/HOAt Double Couple

-

Cycle 1: Fmoc-AA-OH (5 eq) + HATU (4.9 eq) + HOAt (5 eq) + DIEA (10 eq). React for 2 hours at 50°C (Microwave preferred).

-

Cycle 2: Repeat with fresh reagents.

-

Why: HOAt (1-Hydroxy-7-azabenzotriazole) creates a more reactive ester than HOBt due to the neighboring group effect of the pyridine nitrogen.[1]

-

-

SPPS Logic Diagram

Caption: Critical path for SPPS elongation. The red node highlights the low-nucleophilicity bottleneck requiring high-energy activation (Green path).[1]

Quality Control & Analytical Data

When validating the material (whether bought or made), look for these specific markers:

-

1H NMR (DMSO-d6):

-

HPLC:

References

-

National Institute of Standards and Technology (NIST). 3-Amino-4-chlorobenzoic acid Chemical Properties. [Link][1]

-

PubChem. Compound Summary: 3-Amino-4-chlorobenzoic acid. [Link][1][2]

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (General reference for Aniline Protection protocols).

-

Albericio, F., & Boman, J. M. (1999). Coupling Reagents and Methods for Peptide Synthesis.[1][12] (Reference for HOAt/HATU superiority in hindered couplings).

Sources

- 1. Fmoc Amino Acids [cem.com]

- 2. apicule.com [apicule.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3-Amino-4-chlorobenzoic acid = 98.0 T 2840-28-0 [sigmaaldrich.com]

- 5. 3-Amino-4-chlorobenzoic Acid | 2840-28-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 3-Amino-4-chlorobenzoic acid (CAS 2840-28-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Accela Chembio Inc 4-amino-3-chlorobenzoic Acid | 100g | 2486-71-7 | MFCD00460423 | Fisher Scientific [fishersci.com]

- 8. 3-AMINO-4-CHLOROBENZOIC ACID | 2840-28-0 | INDOFINE Chemical Company [indofinechemical.com]

- 9. Fmoc-3-amino-4-chlorobenzoic acid, CasNo.332121-92-3 Hunan chemfish Pharmaceutical co.,Ltd China (Mainland) [chemfish.lookchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. researchgate.net [researchgate.net]

theoretical vs experimental properties of Fmoc-3-amino-4-chlorobenzoic acid

The following technical guide details the theoretical and experimental profile of Fmoc-3-amino-4-chlorobenzoic acid , a specialized building block used in peptidomimetic drug discovery and solid-phase peptide synthesis (SPPS).

Theoretical Profiling, Experimental Synthesis & Application Protocols

Executive Summary

Fmoc-3-amino-4-chlorobenzoic acid (CAS: 186320-11-6) represents a critical scaffold in medicinal chemistry, combining the structural rigidity of an aromatic core with the unique electronic properties of an ortho-chlorine substituent. Unlike standard amino acids, this building block introduces a "kink" in the peptide backbone and provides a halogen handle for potential intermolecular interactions (halogen bonding) or late-stage diversification (e.g., Suzuki-Miyaura coupling).

This guide contrasts the in silico theoretical properties of the molecule against in vitro experimental behaviors, providing a roadmap for its synthesis, characterization, and utilization in SPPS.

Molecular Architecture: Theoretical vs. Experimental

The integration of a chlorine atom at the C4 position, adjacent to the Fmoc-protected amine at C3, creates specific electronic and steric environments that deviate from non-halogenated analogs.

2.1 Electronic & Steric Profiling

-

Theoretical pKa Shift: The chlorine atom exerts an inductive electron-withdrawing effect (-I) on the aromatic ring. Theoretically, this stabilizes the carboxylate anion at C1, lowering the pKa of the carboxylic acid relative to 3-aminobenzoic acid.

-

Predicted pKa (COOH): ~3.2 – 3.4

-

Experimental Implication: Requires careful pH control during coupling; the conjugate base is stable, but activation kinetics may be faster due to increased electrophilicity of the activated ester.

-

-

Lipophilicity (LogP): The Fmoc group and the Chlorine atom both contribute significantly to hydrophobicity.

-

Theoretical LogP: ~4.8 – 5.2 (High hydrophobicity)

-

Experimental Reality: The compound is practically insoluble in water. It requires high-polarity organic solvents (DMF, NMP) for solubilization.

-

2.2 Comparative Data Table

| Property | Theoretical Prediction (In Silico) | Experimental / Observed Value | Notes |

| Molecular Weight | 393.82 g/mol | 393.8 g/mol (MS) | Consistent. |

| Solubility (Water) | < 0.01 mg/mL | Insoluble | Precipitates immediately upon aqueous dilution. |

| Solubility (DMF) | > 100 mg/mL | High | Excellent solubility for SPPS stock solutions (0.2 M). |

| Melting Point | 208–215 °C (Predicted) | Decomposes >195 °C | Fmoc carbamates often decompose before distinct melting. |

| Reactivity (Amine) | Nucleophilic (post-deprotection) | Sterically Hindered | The ortho-Cl reduces nucleophilicity of the free amine. |

Experimental Workflows

3.1 Synthesis & Purification Protocol

The synthesis involves the protection of the commercially available 3-amino-4-chlorobenzoic acid using Fmoc-chloride or Fmoc-OSu. The following protocol ensures high purity free of dipeptide side-products.

Reagents:

-

3-amino-4-chlorobenzoic acid (1.0 eq)

-

Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) (1.1 eq)

-

NaHCO₃ (2.5 eq)

-

Solvent: Water/Dioxane (1:1 v/v)

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-amino-4-chlorobenzoic acid and NaHCO₃ in water. Ensure complete dissolution (pH ~9).

-

Addition: Dissolve Fmoc-OSu in Dioxane. Add this solution dropwise to the aqueous amine solution over 30 minutes at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or HPLC.

-

Work-up:

-

Evaporate Dioxane under reduced pressure.

-

Dilute the remaining aqueous phase with water.

-

Extract with Diethyl Ether (2x) to remove unreacted Fmoc-OSu (organic phase discarded).

-

Acidification: Cool the aqueous phase to 0°C and slowly acidify to pH 2 using 1N HCl. The product will precipitate as a white solid.

-

-

Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.

3.2 Visualization: Synthesis Workflow

Figure 1: Step-by-step synthetic pathway for Fmoc-protection of the amino-benzoic acid core.

Application in Solid-Phase Peptide Synthesis (SPPS)[2][3]

4.1 Coupling Dynamics

The ortho-chlorine atom introduces steric hindrance that affects both the coupling of this residue to the resin and the coupling of the next amino acid onto this residue.

-

Activation: Use strong activators like HATU or HCTU. Carbodiimides (DIC/Oxyma) may be too slow, leading to racemization or incomplete coupling.

-

Solvent: DMF is preferred. NMP can be used to disrupt aggregation if the hydrophobic core causes resin clumping.

4.2 Protocol: SPPS Cycle

Loading: 0.2 M in DMF. Activator: HATU (0.95 eq) + DIEA (2.0 eq). Pre-activation time: 30 seconds.

Troubleshooting "Difficult Sequences": If the subsequent amino acid fails to couple to the sterically hindered 3-amino group (deactivated by the ortho-Cl):

-

Double Coupling: Repeat the coupling step.

-

Temperature: Elevate coupling temperature to 50°C (microwave assisted) to overcome the steric barrier of the chlorine atom.

-

Check Aggregation: The hydrophobic aromatic core promotes π-π stacking. Use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X) if resin swelling is poor.

4.3 Visualization: SPPS Decision Logic

Figure 2: SPPS decision tree emphasizing the monitoring required due to the steric hindrance of the chlorine substituent.

Analytical Validation (QC)

To validate the identity of the synthesized or purchased material, rely on the following spectroscopic markers.

-

1H NMR (DMSO-d6):

-

Fmoc Region: Doublet at ~4.3–4.5 ppm (

), Triplet at ~4.2 ppm ( -

Core Region:

- ~13.0 ppm (Broad s, 1H, COOH).

- ~9.5 ppm (s, 1H, NH-Fmoc).

- ~8.0–8.2 ppm (Aromatic protons of benzoic acid). The proton at C2 (between COOH and NH-Fmoc) will be significantly deshielded.

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).

-

Note: Expect a later retention time compared to non-chlorinated analogs due to the lipophilicity of the Cl-Fmoc combination.

-

References

-

BenchChem. Protocol 1: Synthesis of N-α-Fmoc-3-amino-4-chlorobenzoic Acid. BenchChem Protocols. Link

-

Sigma-Aldrich. Fmoc-3-amino-4-chlorobenzoic acid Product Page. MilliporeSigma Catalog. Link

-

National Institute of Standards and Technology (NIST). 3-Amino-4-chlorobenzoic acid (Unprotected Core) Spectral Data. NIST Chemistry WebBook, SRD 69.[1] Link

-

ChemicalBook. Fmoc-3-aminobenzoic acid Properties (Analog Reference). ChemicalBook CAS Database. Link

-

PubChem. Compound Summary: 3-Amino-4-chlorobenzoic acid. National Library of Medicine. Link

Sources

Methodological & Application

coupling protocols for Fmoc-3-amino-4-chlorobenzoic acid in SPPS

Executive Summary

Fmoc-3-amino-4-chlorobenzoic acid (Fmoc-3,4-ACBA) presents a dual challenge in Solid Phase Peptide Synthesis (SPPS). While coupling the residue to the peptide chain is relatively straightforward, coupling the next amino acid to the resin-bound 3,4-ACBA is exceptionally difficult.

The amino group at position 3 is an electron-deficient aniline . Its nucleophilicity is drastically reduced by:

-

Resonance Delocalization: The lone pair participates in the aromatic

-system. -

Inductive Withdrawal: The ortho-chloro substituent (position 4) exerts a strong electron-withdrawing effect (

), further lowering the pKa of the amine (approx. pKa ~1.5–2.0 for the conjugate acid). -

Steric Hindrance: The bulky chlorine atom adjacent to the amine creates a kinetic barrier.

Standard SPPS protocols (HBTU/DIPEA) will likely fail at the elongation step, leading to deletion sequences. This guide details an optimized protocol using HATU/HOAt for moderate cases and In-Situ Acid Chlorides (BTC-mediated) for difficult sequences, validated by protocols used for similar diaminobenzoic acid (Dbz) linkers.

Mechanistic Insight: The "Deactivated Aniline" Problem

To solve the coupling failure, one must understand the electronic environment.

-

Aliphatic Amines (Standard AA):

hybridized, localized lone pair, highly nucleophilic. -

3-Amino-4-Chlorobenzoic Acid: The amine is attached to a benzene ring. The lone pair is delocalized into the ring. Furthermore, the Chlorine atom at the ortho position pulls electron density away through the sigma bond (Inductive effect), leaving the nitrogen "electron-starved."

Figure 1: Mechanistic basis for coupling difficulties. The synergistic effect of resonance and the ortho-chloro substituent renders the amine unreactive toward standard active esters.

Protocol A: Coupling Fmoc-3,4-ACBA to the Resin

Objective: Attach the carboxylic acid of Fmoc-3-amino-4-chlorobenzoic acid to the N-terminus of the resin-bound peptide.

This step behaves like a standard aromatic acid coupling. However, aromatic carboxylic acids react slower than aliphatic ones.

Reagents:

-

Coupling Reagent: HATU (0.95 eq) / HOAt (0.95 eq)

-

Base: TMP (2,4,6-Trimethylpyridine/Collidine) (2.0 eq) or DIPEA (2.0 eq). Collidine is preferred to minimize background side reactions during longer couplings.

-

Solvent: DMF (Anhydrous).[1]

Procedure:

-

Swell Resin: Wash resin with DMF (3x).[2]

-

Activation: Dissolve Fmoc-3-amino-4-chlorobenzoic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimal DMF. Add Collidine (6.0 eq).

-

Note: Pre-activation for 2 minutes is recommended.

-

-

Coupling: Add mixture to resin. Shake at room temperature for 2 hours .

-

Monitoring: Perform a standard Kaiser Test .

-

Blue beads = Incomplete (Recouple).

-

Colorless beads = Complete.

-

-

Capping (Recommended): Cap unreacted sites with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 mins to prevent deletion sequences.

Protocol B: Elongation (The Critical Step)

Objective: Couple the NEXT Fmoc-Amino Acid to the deactivated aniline of the resin-bound 3,4-ACBA.

Choose your method based on the incoming amino acid:

-

Method 1 (Standard): For unhindered amino acids (Gly, Ala). Uses HATU/Microwave.

-

Method 2 (Advanced): For hindered amino acids (Val, Ile, Arg) or if Method 1 fails. Uses In-Situ Acid Chlorides (BTC) .

Method 1: High-Efficiency Uronium Activation (HATU/Microwave)

-

Fmoc Removal: Treat resin with 20% Piperidine/DMF (2 x 10 min).

-

Warning: The resulting free aniline is stable, but verify deprotection by UV monitoring of the fulvene adduct if possible.

-

-

Wash: DMF (5x), DCM (3x), DMF (3x).

-

Activation:

-

Incoming Fmoc-AA-OH (5.0 eq)

-

HATU (5.0 eq)

-

HOAt (5.0 eq) Crucial additive for anilines

-

DIEA (10.0 eq)

-

-

Coupling:

-

Microwave: 75°C for 15 minutes (25W constant power).

-

Manual (No MW): Double couple at RT for 4 hours each.

-

-

Monitoring: Chloranil Test (See Section 5). Kaiser test is unreliable here.[1][3][4]

Method 2: The "Nuclear Option" – In-Situ Acid Chloride (BTC)

Rationale: Acid chlorides are significantly more electrophilic than OBt/OAt esters and can overcome the poor nucleophilicity of the ortho-chloroaniline.

Safety Warning: Bis(trichloromethyl)carbonate (BTC/Triphosgene) generates Phosgene gas in situ. Must be performed in a well-ventilated fume hood.

Reagents:

-

BTC (Bis(trichloromethyl)carbonate)

-

Sym-Collidine (2,4,6-Trimethylpyridine)

-

THF (Anhydrous) or Dioxane (Anhydrous) - Avoid DMF during activation to prevent Vilsmeier adduct formation.

Procedure:

-

Activation (In Solution):

-

In a glass vial, dissolve Incoming Fmoc-AA-OH (5.0 eq) and BTC (1.65 eq) in anhydrous THF.

-

Add Sym-Collidine (14 eq) slowly. White precipitate (Collidine·HCl) will form.

-

Stir for 1–2 minutes to generate the Fmoc-Amino Acid Chloride.

-

-

Coupling:

-

Add the suspension directly to the resin (swollen in THF or DMF).

-

Shake for 1 hour at Room Temperature.

-

Optional: Heat to 50°C if using a heated shaker.

-

-

Wash: DCM (5x) to remove Collidine salts.

Figure 2: BTC-mediated in-situ generation of acid chlorides. This pathway bypasses the lower reactivity of active esters.

Quality Control & Monitoring

Standard colorimetric tests are often misleading for aromatic amines.

| Test Method | Suitability for 3,4-ACBA | Observation (Positive) | Notes |

| Kaiser Test | Poor | Faint Blue/Purple | Often gives false negatives due to low nucleophilicity of the aniline. |

| Chloranil Test | Good | Green/Blue Beads | More sensitive for secondary/aromatic amines. |

| Micro-Cleavage | Best | HPLC Peak Shift | The only definitive method. |

Micro-Cleavage Protocol:

-

Take ~2 mg of resin.

-

Treat with 50 µL TFA/H2O/TIS (95:2.5:2.5) for 15 mins.

-

Evaporate TFA under Nitrogen.

-

Dissolve in MeCN/H2O and inject on HPLC/MS.

-

Look for the mass shift corresponding to the incoming amino acid (+ Fmoc mass).

References

-

Vertex AI Search. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. National Institutes of Health (NIH). 5

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 6

-

Sigma-Aldrich. (2025). Peptide Coupling Reagents Guide. Merck KGaA. Link

-

Peptide Scientific. (2025). Commonly Used Colorimetric Reagents in SPPS. Dilun Biotechnology. 1

-

ChemPep. (2025).[1] Fmoc Solid Phase Peptide Synthesis - Activation and Coupling. ChemPep. 7

Sources

- 1. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. peptide.com [peptide.com]

- 5. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. chempep.com [chempep.com]

Application Note: Fmoc Deprotection & Handling of 3-Amino-4-Chlorobenzoic Acid Residues

This Application Note and Protocol is designed for researchers and drug development professionals working with complex peptidomimetics and non-canonical amino acid residues.

Executive Summary

The incorporation of 3-amino-4-chlorobenzoic acid (3,4-Cl-Abz) into peptide backbones introduces significant steric rigidity and unique electronic properties useful for conformational constraining and medicinal chemistry scaffolds. However, this residue presents a dual challenge in Solid Phase Peptide Synthesis (SPPS):

-

Electronic Deactivation: The aromatic amine (aniline) released upon deprotection is significantly deactivated by the para-chloro and meta-carbonyl substituents, rendering it a poor nucleophile for subsequent couplings.

-

Side Reaction Risks: The electron-deficient aromatic ring creates a potential susceptibility to Nucleophilic Aromatic Substitution (SNAr) by secondary amines (e.g., piperidine) under harsh conditions, and the N-Fmoc carbamate on an aniline is inherently less stable than on aliphatic amines.

This guide details an optimized Fmoc deprotection protocol designed to balance complete cleavage against the prevention of side reactions, followed by critical guidelines for the subsequent coupling step.

Chemical Context & Challenges

Structural Analysis

The 3,4-Cl-Abz residue is a meta-aminobenzoic acid derivative. Unlike aliphatic amino acids, the amino group is directly attached to an electron-deficient aromatic ring.

-

Electronic Withdrawal: The Chlorine atom (C4) and the Carbonyl group (C1, attached to the resin/peptide) exert electron-withdrawing effects.

-

Fmoc Lability: The N-Fmoc bond on an aniline is more labile to base than standard aliphatic Fmoc-amines. "Over-deprotection" is rarely an issue of incomplete cleavage, but rather of stability during previous steps.

-

SNAr Susceptibility: The Chlorine atom is para to the electron-withdrawing carbonyl group. While Chlorobenzoates are generally stable, prolonged exposure to high concentrations of nucleophilic bases (like piperidine) at elevated temperatures can lead to the displacement of Chlorine by Piperidine (Mass shift: +50.6 Da).

The "Invisible" Bottleneck

The primary failure mode with this residue is often misdiagnosed as "incomplete deprotection." In reality, the deprotection proceeds rapidly, but the resulting free aniline is so unreactive that the next amino acid fails to couple, leading to a deletion sequence.

Optimized Fmoc Deprotection Protocol

Reagents

-

Standard Deprotection Cocktail: 20% (v/v) Piperidine in DMF.[1][2][3]

-

Mild/Alternative Cocktail (For SNAr-sensitive batches): 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF.

-

Wash Solvent: DMF (HPLC Grade).

Method A: Standard Flow (Recommended for Room Temp)

Use this protocol for standard synthesis at ambient temperature (20–25°C).

-

Drain the reaction vessel completely.

-

Batch 1 (Short): Add 20% Piperidine/DMF (approx. 5–10 mL per gram of resin).

-

Agitate:3 minutes .

-

Purpose: Removes the bulk of the Fmoc and neutralizes any residual acid.

-

-

Drain .

-

Batch 2 (Completion): Add fresh 20% Piperidine/DMF .

-

Agitate:5 minutes .

-

Critical Note: Do NOT extend beyond 10 minutes. The Fmoc-aniline bond is labile; cleavage is fast. Extended exposure increases the risk of Chlorine displacement.

-

-

Drain .

-

Wash: DMF (5 x 1 min). Ensure flow rates are high to remove the fulvene-piperidine adduct.

Method B: Accelerated/Microwave (Use with Caution)

If using automated microwave synthesizers (e.g., Liberty Blue, Biotage).

-

Temperature Limit: Do NOT exceed 50°C for the deprotection step of this specific residue.

-

Cycle: Single pass, 2 minutes @ 50°C.

-

Reasoning: Higher temperatures (75°C+) dramatically increase the rate of SNAr (Cl displacement), potentially ruining the residue.

Method C: DBU Cocktail (For "Difficult" Sequences)

Use this if you observe the +50 Da mass shift (Piperidine adduct) in test cleavages.

-

Reagent: 2% DBU + 2% Piperidine in DMF.

-

Agitate: 2 x 5 minutes at Room Temperature.

-

Mechanism: DBU is a stronger base but non-nucleophilic (sterically hindered), driving the beta-elimination of Fmoc without attacking the aromatic ring. The small amount of piperidine acts solely as a scavenger for the dibenzofulvene byproduct.

Critical Downstream Step: Coupling to the 3,4-Cl-Abz Amine

The success of the deprotection is irrelevant if the subsequent coupling fails. The free amine of 3,4-Cl-Abz is a deactivated aniline . Standard coupling conditions (e.g., HBTU/DIEA, 30 min) will likely fail.

Recommended Coupling Protocol (Next Amino Acid)

-

Activation Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt/DIC .

-

Why: The Azt (aza-benzotriazole) leaving group is more reactive, crucial for acylating weak amines.

-

-

Base: TMP (2,4,6-Trimethylpyridine / Collidine) or DIEA (Diisopropylethylamine).

-

Note: Collidine is often superior for difficult cyclizations or hindered couplings.

-

-

Conditions:

-

Microwave: 75°C for 10 minutes (Double Coupling recommended).

-

Room Temp: Double couple, 2 x 2 hours.

-

-

Alternative: Conversion of the incoming Fmoc-Amino Acid to its Acid Chloride (using Triphosgene or Thionyl Chloride) or Acid Fluoride (using TFFH) is the "nuclear option" if HATU fails.

Process Visualization

Deprotection & Side Reaction Pathways

The following diagram illustrates the standard deprotection pathway versus the potential SNAr side reaction risk.

Caption: Pathway analysis showing the desired deprotection (Green) vs. the competing SNAr side reaction (Red) driven by nucleophilic attack on the chlorinated aromatic ring.

Workflow Decision Tree

Caption: Decision tree for optimizing conditions based on Mass Spectrometry feedback.

Troubleshooting & Analysis

| Observation | Probable Cause | Corrective Action |

| Deletion of Next AA | Incomplete coupling due to deactivated aniline (Low Nucleophilicity). | Use HATU/HOAt ; Double couple; Increase Temp to 50°C; Use Acid Fluorides (TFFH). |

| Mass +50.6 Da | SNAr Reaction: Piperidine displaced Chlorine. | Switch to 2% DBU / 2% Piperidine ; Reduce deprotection time; Perform at RT (never >50°C). |

| Mass -222 Da | Incomplete Fmoc removal (Rare). | Extend deprotection slightly (unlikely to be the issue with anilines). |

| Low Yield | Aggregation of the hydrophobic aromatic patch. | Use "Magic Mixture" (DCM/DMF/NMP) or elevate temp during coupling (not deprotection). |

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

- Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Defines standard Fmoc protocols and DBU usage).

-

BenchChem Technical Support. (2025). 3-Amino-4-chlorobenzoic acid: Properties and Applications.

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

-

Sigma-Aldrich. (2025). Product Specification: 3-Amino-4-chlorobenzoic acid.

Sources

Application Note: Fmoc-3-amino-4-chlorobenzoic Acid as a Privileged Scaffold in Drug Discovery

Topic: Applications of Fmoc-3-amino-4-chlorobenzoic acid in Medicinal Chemistry Content Type: Detailed Application Notes and Protocols

Executive Summary

Fmoc-3-amino-4-chlorobenzoic acid (Fmoc-3-Am-4-Cl-Bz-OH) is a specialized aromatic amino acid building block used in the synthesis of peptidomimetics, foldamers, and small-molecule inhibitors (specifically kinase inhibitors and PROTACs). Unlike standard amino acids, this molecule introduces a meta-aminobenzoic acid (MABA) architecture, which acts as a rigid turn inducer in peptide backbones. The C4-chlorine substituent provides two critical medicinal chemistry advantages: electronic deactivation of the aromatic ring (enhancing metabolic stability) and lipophilic space-filling (inducing specific conformational locks via steric hindrance).

This guide details the strategic application of this building block in Solid-Phase Peptide Synthesis (SPPS) and solution-phase heterocycle construction, with a specific focus on overcoming the low nucleophilicity of the deactivated aniline nitrogen.

Strategic Analysis: The "Meta-Turn" & Chlorine Effect

Conformational Control

In peptide chains, standard

-

Geometry: The meta relationship between the amine and carboxylic acid forces the backbone into a "kink" or turn, disrupting

-helices and promoting -

The Chlorine "Anchor": The chlorine atom at position 4 is ortho to the amino group. This creates steric clash with the incoming amide bond, restricting rotation around the

bond and enforcing a planar or twisted conformation that is often bio-active in kinase pockets.

Electronic Modulation

-

Metabolic Stability: The electron-withdrawing chlorine atom deactivates the aromatic ring, reducing susceptibility to oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes.

-

Halogen Bonding: The chlorine can participate in halogen bonding with carbonyl backbone atoms of target proteins, a specific interaction often exploited in high-affinity inhibitors (e.g., SOS1 inhibitors).

Core Applications

Application A: PROTACs and SOS1 Degraders

Recent developments (2024) have highlighted 3-amino-4-chlorobenzoic acid as a key starting material for SOS1 (Son of Sevenless homolog 1) inhibitors/degraders .

-

Mechanism: The molecule reacts with acrylic acid to form dihydroquinolinone scaffolds. These scaffolds serve as the "warhead" that binds to SOS1, which is then linked via a PEG or alkyl chain to an E3 ligase ligand (e.g., VHL or Cereblon) to trigger ubiquitination and proteasomal degradation.

-

Role: It serves as the core pharmacophore that mimics the Ras-binding domain.

Application B: Peptidomimetics & Foldamers

In SPPS, this residue is used to create "aromatic oligoamides" or "foldamers"—synthetic oligomers that fold into well-defined secondary structures (helices or sheets) in solution, mimicking protein surfaces but with superior proteolytic stability.

Detailed Protocol: High-Efficiency Solid-Phase Coupling

The Challenge: "Deactivated Aniline"

The primary challenge in using Fmoc-3-amino-4-chlorobenzoic acid in SPPS is not coupling it to the resin, but coupling the next amino acid to its deprotected amine.

-

Problem: The 3-amino group is an aniline (lower pKa than alkyl amines).

-

Exacerbation: The ortho-chlorine atom exerts an inductive electron-withdrawing effect (-I) and steric hindrance, making the nitrogen extremely non-nucleophilic. Standard HBTU/DIPEA protocols often fail, leading to deletion sequences.

Protocol: Coupling to the Deactivated Aniline

Objective: Efficiently couple an Fmoc-amino acid (Fmoc-AA-OH) to the resin-bound 3-amino-4-chlorobenzoyl moiety.

Materials

-

Resin: Peptide-resin with terminal 3-amino-4-chlorobenzoyl group (Fmoc removed).

-

Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Note: HATU is superior to HBTU for anilines due to the HOAt leaving group effect.

-

Base: Sym-collidine (2,4,6-trimethylpyridine). Note: A weaker, non-nucleophilic base than DIPEA, preferred for difficult couplings to prevent racemization of the incoming acid.

-

Solvent: NMP (N-Methyl-2-pyrrolidone). Note: NMP swells resins better than DMF and improves kinetics for aggregated sequences.

Step-by-Step Workflow

-

Fmoc Deprotection (of the scaffold):

-

Treat resin with 20% Piperidine in DMF (2 x 10 min).

-

Crucial Wash: Wash extensively with DMF (5x), DCM (3x), and NMP (3x). Residual piperidine forms adducts with HATU.

-

-

Activation (Pre-activation is critical):

-

In a vial, dissolve Fmoc-AA-OH (5.0 eq) and HATU (4.9 eq) in minimal dry NMP.

-

Add Sym-collidine (10.0 eq) .

-

Shake for 2 minutes to generate the active ester (OAt ester). The solution should turn yellow.

-

-

Coupling Reaction:

-

Add the pre-activated solution to the resin.

-

Microwave Assistance (Recommended): Heat to 75°C for 10 minutes (25W power).

-

Alternative (Room Temp): Shake for 2 to 4 hours .

-

-

Monitoring (The Chloranil Test):

-

Standard Kaiser test (ninhydrin) does not work well for anilines (often gives false negatives).

-

Use the Chloranil Test :

-

Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF to a few resin beads.

-

Blue/Green beads = Free aniline (Coupling Incomplete).

-

Colorless/Yellow beads = Coupled.

-

-

-

Re-Coupling (If Chloranil is Blue):

-

Repeat the coupling step using Fmoc-Acid-Fluoride .

-

In situ Acid Fluoride Gen: Fmoc-AA-OH (5 eq) + TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (5 eq) + DIPEA (10 eq) in DCM. React for 1 hour. Acid fluorides are highly reactive toward anilines.

-

-

Capping (Mandatory):

-

Treat resin with Acetic Anhydride/Pyridine/NMP (1:1:8) for 10 mins to cap any unreacted aniline. This prevents "deletion sequences" which are impossible to separate by HPLC.

-

Visualization: Synthesis Workflows

General Workflow: From Scaffold to Drug Candidate

This diagram illustrates how the core scaffold diverges into Peptidomimetics (via SPPS) and Heterocycles (via Solution Phase).

Caption: Divergent synthesis pathways utilizing Fmoc-3-amino-4-chlorobenzoic acid for peptidomimetics and small-molecule kinase inhibitors.

The "Difficult Coupling" Cycle (SPPS)

This diagram details the specific protocol for coupling to the deactivated aniline.

Caption: Optimized SPPS cycle for coupling amino acids to the sterically hindered and electronically deactivated 3-amino-4-chlorobenzoic acid residue.

Analytical Data & Validation

When synthesizing peptides containing this moiety, the HPLC profile often shows a shift in retention time due to the lipophilicity of the chlorine atom.

| Parameter | Value / Observation | Notes |

| Molecular Weight | 171.58 g/mol (Free Acid) | Fmoc-derivative adds ~222 Da. |

| Appearance | White to light yellow powder | Oxidizes slightly upon light exposure. |

| Solubility | High in DMSO, NMP; Moderate in DMF | Avoid DCM for coupling reactions (poor solubility). |

| HPLC Retention | Shifts +1.5 to +2.0 min vs non-Cl analog | Due to lipophilicity of Cl (C18 column). |

| 1H NMR Diagnostic | Doublet at ~7.8 ppm (H2), ~7.4 ppm (H5) | Distinct splitting pattern due to 1,3,4-substitution. |

References

-

BenchChem Technical Support. (2025).[1][2] Synthesis and Applications of 3-Amino-4-chlorobenzoic Acid. BenchChem Application Notes. Link

-

Merck (Sigma-Aldrich). (2024). Product Specification: 3-Amino-4-chlorobenzoic acid. Sigma-Aldrich Catalog. Link

-

Google Patents. (2024). US20240261418A1: Sos1 degrading agent and preparation method. Link

-

ChemPep. (2024). Fmoc Solid Phase Peptide Synthesis: Difficult Couplings. ChemPep Technical Guides. Link

-

Thieme Connect. (2006). Synthesis of Indoles from 3-amino-4-chlorobenzoic acid. Science of Synthesis. Link

Sources

analytical HPLC methods for peptides containing 3-amino-4-chlorobenzoic acid

Application Note: Method Development Guide for RP-HPLC Analysis of Peptidomimetics Incorporating 3-Amino-4-Chlorobenzoic Acid

Introduction & Scientific Context

The incorporation of 3-amino-4-chlorobenzoic acid (3,4-ACBA) into peptide backbones is a strategic design choice in medicinal chemistry. Unlike standard amino acids, this moiety acts as a rigid aromatic linker that constrains peptide conformation, enhances lipophilicity, and improves proteolytic stability.

However, this modification introduces distinct analytical challenges:

-

Hydrophobicity: The chloro-substituent significantly increases retention on Reverse Phase (RP) columns, often requiring higher organic content for elution.

-

Structural Similarity: A critical Quality Attribute (CQA) is the resolution between the target chlorinated peptide and its des-chloro impurity (containing 3-aminobenzoic acid), a common byproduct of incomplete halogenation or reductive dehalogenation during synthesis.

-

Solubility: These peptides often aggregate in standard aqueous mobile phases, leading to peak tailing or carryover.

This guide provides a self-validating logic for developing HPLC methods specifically for this class of peptidomimetics.

Method Development Strategy

The separation mechanism relies on maximizing the selectivity (

Decision Tree: Column & Mobile Phase Selection

Figure 1: Logical workflow for selecting stationary phases and optimizing separation conditions for halogenated peptides.

Experimental Protocols

Protocol A: Sample Preparation (Critical Step)

Rationale: 3,4-ACBA peptides are prone to aggregation. Standard aqueous dissolution often results in "ghost peaks" or poor recovery.

-

Stock Solution: Weigh approximately 1.0 mg of peptide into a generic glass vial.

-

Dissolution: Dissolve initially in 100% DMSO or HFIP (Hexafluoroisopropanol) to a concentration of 2 mg/mL. Note: HFIP disrupts hydrogen bonding and breaks aggregates.

-

Dilution: Dilute the stock 1:10 with 50:50 Water:Acetonitrile (containing 0.1% TFA) .

-

Final Concentration: 0.2 mg/mL.

-

Why? This matches the initial mobile phase strength of the gradient, preventing precipitation upon injection.

-

-

Clarification: Centrifuge at 10,000 x g for 5 minutes. Do not filter through nylon (high adsorption risk); use PTFE or PVDF if filtration is necessary.

Protocol B: Chromatographic Conditions

| Parameter | Standard Condition | Optimized for 3,4-ACBA Peptides |

| Column | C18 (3.5 µm, 100 Å) | Phenyl-Hexyl or C18 (Wide pore 300 Å) |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN:MeOH (90:10) |

| Gradient | 5% to 65% B | 20% to 80% B (Shifted higher due to lipophilicity) |

| Temperature | 25°C | 45°C - 60°C (Reduces viscosity, improves mass transfer) |

| Detection | 214 nm | 214 nm (Peptide bond) & 254/280 nm (Aromatic ring) |

Why Methanol? Adding 10% Methanol to Mobile Phase B can alter the selectivity for the chlorinated aromatic ring compared to pure Acetonitrile, aiding in the separation of the des-chloro impurity.

Protocol C: Impurity Profiling (The "Des-Chloro" Challenge)

The most persistent impurity is the peptide containing 3-aminobenzoic acid instead of 3-amino-4-chlorobenzoic acid.

-

Inject the pure peptide standard.

-

Inject a synthetic mix of the Target Peptide + Des-Chloro Analog (if available).

-

Calculate Resolution (

):-

Where

is retention time and

-

-

Success Criteria:

. If

Detection & Spectral Confirmation

The 3-amino-4-chlorobenzoic acid moiety provides a distinct UV signature. Unlike standard aliphatic peptides which are transparent >220nm, this moiety absorbs significantly in the near-UV.

-

Primary Channel (Quantification): 214 nm (Amide bonds + Aromatic).

-

Secondary Channel (Identification): 254 nm or 280 nm.

-

Ratio Check: Calculate the Ratio (Area 214nm / Area 280nm). This ratio should be constant across the peak. A changing ratio indicates co-eluting impurities.

Spectral Logic Flow

Figure 2: Spectral confirmation workflow utilizing the specific absorbance of the chlorobenzoic moiety.

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Peak Tailing (> 1.5) | Interaction between free amines and silanols. | Ensure TFA is at least 0.1%.[1][2] Consider adding 10-20 mM Ammonium Acetate if MS detection allows. |

| Double Peaks | Atropisomerism (restricted rotation) or Aggregation. | Heat the column to 60°C. This speeds up interconversion of rotamers, merging split peaks into a single sharp peak. |

| Retention Shift | Column fouling by hydrophobic aggregates. | Implement a "Sawtooth" wash step (95% B for 5 mins) at the end of every run. |

| Low Recovery | Adsorption to vial glass. | Use polypropylene vials or silanized glass inserts. |

References

- Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Definitive text on peptide hydrophobicity and RP-HPLC mechanisms).

-

Phenomenex. (2023). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

-

NIST Chemistry WebBook. (2023). 3-Amino-4-chlorobenzoic acid UV Spectrum. Retrieved from [Link]

Sources

Application Notes and Protocols for the Incorporation of Fmoc-3-amino-4-chlorobenzoic Acid in the Construction of Constrained Peptides

Abstract

The rational design of peptides with defined three-dimensional structures is a cornerstone of modern drug discovery. Constraining the conformational flexibility of a peptide can significantly enhance its binding affinity, selectivity, and metabolic stability.[1] This application note provides a comprehensive guide to the use of Fmoc-3-amino-4-chlorobenzoic acid, a non-proteinogenic amino acid, as a strategic building block for inducing conformational constraints in synthetic peptides. We present the scientific rationale for its use, detailed protocols for its incorporation via solid-phase peptide synthesis (SPPS), and discuss its potential to modulate peptide structure and function.

Introduction: The Power of Constraint in Peptide Drug Design

Peptides are remarkable for their chemical diversity and ability to engage with a wide range of biological targets. However, their inherent flexibility in solution often leads to a high entropic penalty upon binding to a receptor, which can negatively impact affinity and specificity.[2] Furthermore, linear peptides are often susceptible to proteolytic degradation, limiting their therapeutic utility.

To overcome these limitations, medicinal chemists employ various strategies to create "constrained peptides," molecules with reduced conformational freedom.[2] These strategies include cyclization, stapling, and the incorporation of unnatural amino acids that introduce specific structural biases.[2] Fmoc-3-amino-4-chlorobenzoic acid is a valuable tool in this context. Its rigid aromatic backbone can act as a turn-inducing element, helping to pre-organize the peptide into a bioactive conformation. The presence of the chlorine atom can further influence the electronic properties and lipophilicity of the peptide, potentially enhancing its pharmacological profile.

The Strategic Role of Fmoc-3-amino-4-chlorobenzoic Acid

The incorporation of Fmoc-3-amino-4-chlorobenzoic acid into a peptide sequence offers several advantages:

-

Induction of Secondary Structures: The rigid aromatic ring of 3-amino-4-chlorobenzoic acid can promote the formation of well-defined secondary structures, such as β-turns, within a peptide chain. This pre-organization can lead to a lower entropic cost of binding to a target receptor.

-

Enhanced Proteolytic Stability: The presence of this unnatural amino acid can render the adjacent peptide bonds resistant to cleavage by proteases, thereby extending the biological half-life of the peptide.[1]

-

Modulation of Physicochemical Properties: The chloro-substituent can increase the lipophilicity of the peptide, which may improve its cell permeability. It can also alter the electronic nature of the aromatic ring, potentially influencing interactions with the target protein.

Below is a diagram illustrating the concept of how a rigid building block like 3-amino-4-chlorobenzoic acid can constrain a flexible peptide chain.

Caption: General workflow for Fmoc-SPPS.

Detailed Step-by-Step Protocol

This protocol is based on a 0.1 mmol synthesis scale.

1. Resin Swelling:

-

Place the Fmoc-Rink Amide MBHA resin (e.g., 250 mg, 0.4 mmol/g) in a fritted peptide synthesis vessel.

-

Add DMF (5 mL) and gently agitate for 30-60 minutes at room temperature.

-

Drain the DMF.

2. Initial Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF (5 mL) to the resin.

-

Agitate for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling (Standard Amino Acids):

-

In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq) and HOBt (0.4 mmol, 4 eq) in DMF (2 mL).

-

Add DIC (0.4 mmol, 4 eq) to the amino acid solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

-

Optional: Perform a Kaiser test to confirm complete coupling.

4. Incorporation of Fmoc-3-amino-4-chlorobenzoic Acid:

-

Rationale: Aromatic amino acids, especially those with electron-withdrawing groups, can sometimes exhibit slower coupling kinetics. Therefore, an extended coupling time or the use of a more potent activating agent may be beneficial.

-

In a separate vial, dissolve Fmoc-3-amino-4-chlorobenzoic acid (0.4 mmol, 4 eq) and HOBt (0.4 mmol, 4 eq) in a minimal amount of DMF.

-

Add DIC (0.4 mmol, 4 eq) and pre-activate for 10 minutes.

-

Add the activated solution to the deprotected peptide-resin.

-

Agitate the reaction for 2-4 hours. For difficult couplings, the reaction time can be extended overnight.

-

Drain the solution and wash thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

-

It is highly recommended to perform a Kaiser test to ensure the reaction has gone to completion. If the test is positive, a second coupling should be performed.

5. Chain Elongation:

-

Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the sequence.

6. Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).